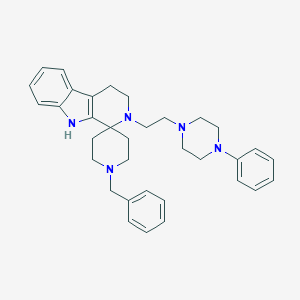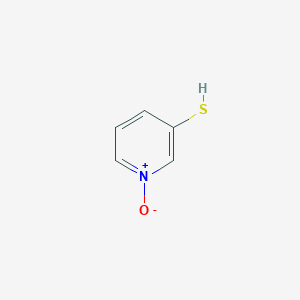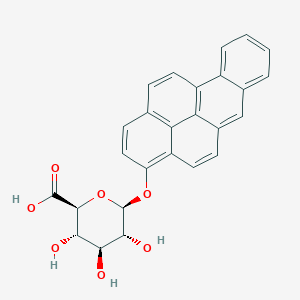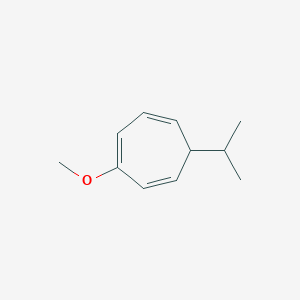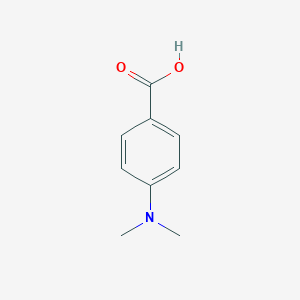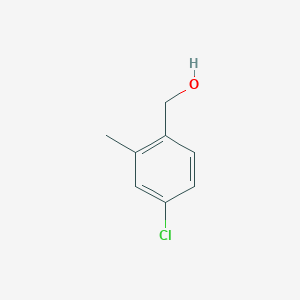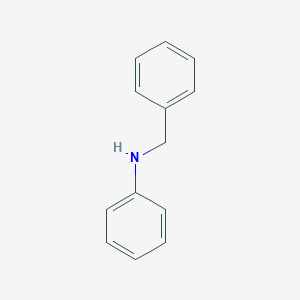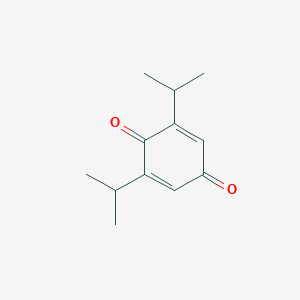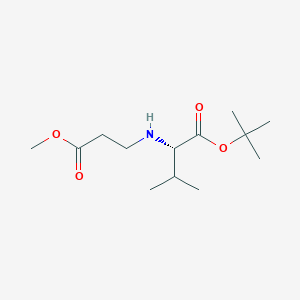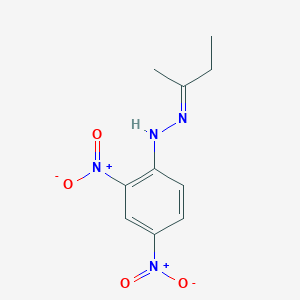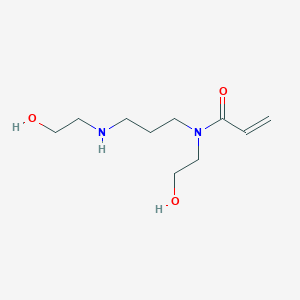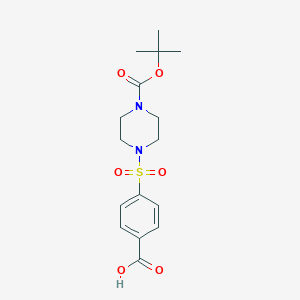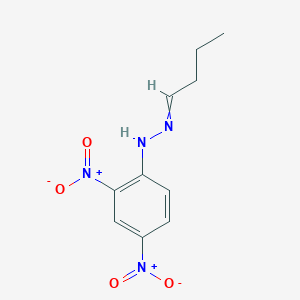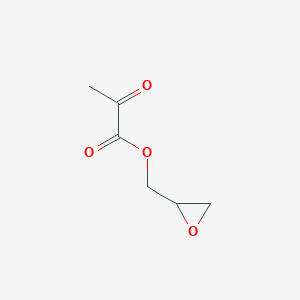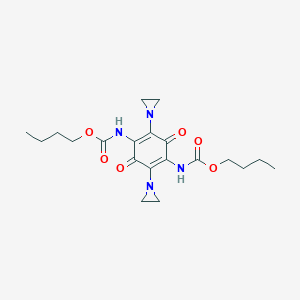
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester, commonly known as Bizelesin, is a synthetic compound with potential anti-cancer properties. Bizelesin belongs to the class of aziridine-containing compounds and is structurally similar to mitomycin C, a well-known anti-cancer drug.
Wirkmechanismus
Bizelesin works by binding to DNA and inducing DNA damage, which leads to cell death. Bizelesin forms covalent bonds with the nitrogen atoms in the DNA bases, which leads to the formation of DNA adducts. These adducts cause distortion in the DNA helix, which triggers the DNA repair machinery of the cell. However, the repair process is not efficient enough to repair all the damage caused by Bizelesin, which leads to the accumulation of unrepaired DNA damage and ultimately to cell death.
Biochemische Und Physiologische Effekte
Bizelesin has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit DNA synthesis, and induce cell cycle arrest. Bizelesin has also been shown to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Bizelesin is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for the development of new anti-cancer drugs. However, Bizelesin is expensive to produce, and its low yield makes it difficult to obtain large quantities for preclinical and clinical studies. Bizelesin is also highly toxic, which limits its use in vivo.
Zukünftige Richtungen
There are several future directions for research on Bizelesin. One direction is the development of new synthetic methods that can improve the yield and reduce the cost of production. Another direction is the development of new analogs of Bizelesin that have improved potency and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of Bizelesin and its potential use in combination with other anti-cancer drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of Bizelesin in humans.
Synthesemethoden
Bizelesin is a synthetic compound that can be prepared by a multistep process. The first step involves the synthesis of a key intermediate, 2,5-dioxo-3-(1-aziridinyl)-1,4-cyclohexadiene-1-carboxylic acid, which is then reacted with dibutylamine to form Bizelesin. The overall yield of the synthesis process is relatively low, which makes Bizelesin expensive to produce.
Wissenschaftliche Forschungsanwendungen
Bizelesin has been extensively studied for its anti-cancer properties. It has been shown to have potent cytotoxic activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. Bizelesin works by binding to DNA and inducing DNA damage, which leads to cell death. Bizelesin has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and paclitaxel.
Eigenschaften
CAS-Nummer |
125671-99-0 |
|---|---|
Produktname |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester |
Molekularformel |
C20H28N4O6 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
butyl N-[2,5-bis(aziridin-1-yl)-4-(butoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C20H28N4O6/c1-3-5-11-29-19(27)21-13-15(23-7-8-23)18(26)14(16(17(13)25)24-9-10-24)22-20(28)30-12-6-4-2/h3-12H2,1-2H3,(H,21,27)(H,22,28) |
InChI-Schlüssel |
ZCYKGHPSPFTSJQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCCC)N3CC3 |
Kanonische SMILES |
CCCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCCC)N3CC3 |
Andere CAS-Nummern |
125671-99-0 |
Synonyme |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dibutyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



